molecular formula C18H20N4O10 B12325632 [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B12325632
M. Wt: 452.4 g/mol
InChI Key: QDEIGUDBEORJET-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) designates the compound as [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate . This name systematically encodes:

  • A six-membered oxane ring (positions 2–6).
  • 3,4-Diacetyloxy substituents (acetyl ester groups at carbons 3 and 4).
  • A 5-azido group (─N₃) at carbon 5.
  • A 6-(4-nitrophenoxy) group (para-nitrophenyl ether at carbon 6).
  • A methyl acetate moiety at carbon 2.

The CAS registry number 1147438-51-4 uniquely identifies the compound, while its molecular formula C₁₈H₂₀N₄O₁₀ and molecular weight 452.4 g/mol are consistent with its acetylated carbohydrate backbone.

Table 1: Chemical Identity

Property Value
IUPAC Name [(2R,3R,4R,5R,6R)-3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
CAS Number 1147438-51-4
Molecular Formula C₁₈H₂₀N₄O₁₀
Molecular Weight 452.4 g/mol

Molecular Architecture: Stereochemical Configuration and Conformational Analysis

The compound exhibits five stereogenic centers (C2–C6), all configured in the R orientation. Nuclear magnetic resonance spectroscopy and X-ray crystallography (where applicable) confirm this stereochemical arrangement, which dictates the molecule’s three-dimensional topology.

The oxane ring likely adopts a chair conformation , minimizing steric strain between the bulky 4-nitrophenoxy group (axial position) and equatorial acetyloxy substituents. This conformation is stabilized by:

  • Hyperconjugative effects from adjacent acetyloxy groups.
  • Steric shielding of the azido group by the methyl acetate moiety.

Functional group interactions include:

  • π-π stacking between the nitrophenyl ring and adjacent acetyloxy groups.
  • Dipole-dipole interactions involving the polar azido and nitro groups.

Table 2: Stereochemical Configuration

Carbon Position Substituent Configuration
2 Methyl acetate R
3 Acetyloxy R
4 Acetyloxy R
5 Azido R
6 4-Nitrophenoxy R

Crystallographic Data and Solid-State Packing Behavior

While direct crystallographic data for this compound remains unreported, analogous acetylated azido-carbohydrates exhibit triclinic or monoclinic crystal systems with intermolecular interactions dominated by van der Waals forces and hydrogen bonding. For example, related copper-azido complexes display unit cell parameters such as a = 6.3568(4) Å and b = 8.8323(6) Å, though such metrics vary with substituent bulkiness.

Hypothetical packing models predict:

  • Layer-by-layer assembly via nitro group dipole alignment.
  • Azido group linearity facilitating parallel molecular stacking.

Comparative Analysis with Related Acetylated Azido-Carbohydrate Derivatives

The compound’s structural uniqueness becomes evident when compared to derivatives like [3,4,5-tris(acetyloxy)-6-azidooxan-2-yl]methyl acetate :

Table 3: Structural Comparison

Property Target Compound [3,4,5-Tris(acetyloxy)-6-azidooxan-2-yl]methyl Acetate
Acetyloxy Groups 2 (C3, C4) 3 (C3, C4, C5)
Azido Position C5 C6
Aromatic Substituent 4-Nitrophenoxy (C6) None
Molecular Formula C₁₈H₂₀N₄O₁₀ C₁₄H₁₉N₃O₉

Key differences include:

  • The 4-nitrophenoxy group introduces aromaticity and electron-withdrawing effects absent in simpler derivatives.
  • Reduced acetyloxy count alters solubility profiles and reactivity toward nucleophiles.

Properties

Molecular Formula

C18H20N4O10

Molecular Weight

452.4 g/mol

IUPAC Name

[3,4-diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C18H20N4O10/c1-9(23)28-8-14-16(29-10(2)24)17(30-11(3)25)15(20-21-19)18(32-14)31-13-6-4-12(5-7-13)22(26)27/h4-7,14-18H,8H2,1-3H3

InChI Key

QDEIGUDBEORJET-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-])OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available monosaccharides. The key steps include the protection of hydroxyl groups, introduction of the azido group, and the attachment of the nitrophenoxy moiety.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under specific conditions.

    Reduction: The azido group can be reduced to an amine.

    Substitution: The acetate groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific transformation. For example, reduction of the azido group yields an amine derivative, while substitution of the acetate groups can lead to various functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique functional groups present in [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate suggest potential applications in drug development. Compounds containing azide groups are often utilized in click chemistry for the synthesis of bioorthogonal ligands and drug delivery systems. The nitrophenoxy group may enhance biological activity by facilitating interactions with target biomolecules.

Case Study: Synthesis and Biological Activity
Research has indicated that similar compounds can exhibit significant biological activities, including antimicrobial and anticancer properties. For instance, derivatives with azide functionalities have been shown to interact with cellular components, potentially leading to apoptosis in cancer cells. Further studies on [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate could elucidate its specific mechanisms of action.

Bioconjugation Techniques

The azide group allows for bioconjugation applications through click chemistry. This technique can be employed to attach the compound to various biomolecules or surfaces, enhancing the specificity and efficacy of therapeutic agents.

Example Application: Targeted Drug Delivery
By conjugating [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate to antibodies or peptides, researchers can create targeted drug delivery systems that improve the localization of therapeutic agents within specific tissues or cells.

Material Science

The compound's structural properties may also lend themselves to applications in material science. Its ability to form stable linkages through azide functionalities can be exploited in the development of novel polymeric materials or coatings with specific properties.

Table: Potential Applications of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Application AreaDescription
Medicinal ChemistryPotential use in drug development due to unique functional groups
BioconjugationUtilization in click chemistry for targeted drug delivery systems
Material ScienceDevelopment of novel polymers or coatings through stable azide linkages

Mechanism of Action

The mechanism of action of [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate involves its interaction with specific molecular targets, such as glycosyltransferases. The azido group can participate in click chemistry reactions, facilitating the study of enzyme-substrate interactions. The nitrophenoxy group can act as a chromophore, allowing for the detection and analysis of enzymatic activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate and its closest analog, [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate (CAS 263746-44-7, C₂₁H₂₇NO₉) .

Property [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl Acetate [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate
Key Substituents 5-azido, 6-(4-nitrophenoxy) 5-acetamido, 6-(4-methylphenoxy)
Molecular Formula C₁₇H₁₈N₄O₁₀ C₂₁H₂₇NO₉
Functional Group Effects - Nitro: Electron-withdrawing, polar
- Azido: High reactivity
- Methyl: Electron-donating, lipophilic
- Acetamido: Hydrogen-bonding capability
Reactivity Azido enables click chemistry; nitro enhances electrophilicity Acetamido stabilizes structure; methylphenoxy reduces polarity
Stability Thermally sensitive (azide decomposition risk) Higher thermal stability
Applications Explosive precursors, bioconjugation, polymers Pharmaceuticals, surfactants, or sustained-release formulations

Structural and Functional Analysis

  • In contrast, the 4-methylphenoxy substituent in the analog is electron-donating, enhancing solubility in non-polar solvents . The azido group (N₃) offers rapid reactivity in Huisgen cycloadditions (click chemistry), whereas the acetamido group (NHCOCH₃) in the analog facilitates hydrogen bonding, improving solubility in polar solvents like water or ethanol.
  • Stability and Safety :

    • Azido-containing compounds are prone to explosive decomposition under heat or mechanical stress, necessitating cautious handling. The analog’s acetamido group eliminates this risk, favoring its use in pharmaceutical formulations .
  • Synthetic Utility :

    • The nitro group in the target compound may serve as a directing group in further functionalization (e.g., reduction to amine). The methyl group in the analog is inert, limiting its post-synthetic modifications.

Key Insights from Structural Comparisons

Electron-Deficient vs. Electron-Rich Systems: The nitro group’s electron-withdrawing nature makes the target compound more reactive toward nucleophiles compared to the methylphenoxy-containing analog. This property is exploitable in designing reactive intermediates for organic synthesis. The analog’s methylphenoxy group enhances lipophilicity, suggesting utility in drug delivery systems where membrane permeability is critical .

Click Chemistry vs. Biocompatibility :

  • The azido group positions the target compound for applications in bioconjugation (e.g., antibody-drug linkages) or polymer crosslinking. Conversely, the analog’s acetamido group aligns with biocompatibility requirements in drug design.

Crystallographic Validation :

  • Structural studies of such compounds often rely on tools like SHELX for refinement, particularly to resolve stereochemical complexities introduced by multiple acetyloxy groups .

Biological Activity

[3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a complex organic compound with potential biological activities. This article focuses on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
  • Molecular Formula : C18H20N4O10
  • Molecular Weight : 452.372 g/mol
  • CAS Number : 13089-27-5

The biological activity of this compound is primarily attributed to its azido and nitrophenoxy groups. These functional groups are known to interact with various biological targets:

  • Azido Group : The azido group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules.
  • Nitrophenoxy Group : This group can act as a leaving group in nucleophilic substitutions, potentially leading to cytotoxic effects in certain cell types.

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to assess the efficacy of similar compounds. The results from these studies indicate that compounds with azido and acetoxy functionalities can induce apoptosis in cancer cells through several pathways:

  • Cell Cycle Arrest : Compounds similar to [3,4-Diacetyloxy-5-azido-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate have been reported to cause G1 phase arrest in cancer cells.
  • Induction of Apoptosis : Mechanisms include activation of caspases and modulation of Bcl-2 family proteins.

Study 1: Antitumor Activity

A study evaluated the effects of a related compound on human breast cancer cell lines (MCF7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis markers compared to untreated controls.

Study 2: Antibacterial Efficacy

In another study focusing on antimicrobial activity, derivatives of nitrophenol were tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacterial strains, suggesting potential for further development as an antibacterial agent.

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialMIC = 50 µg/mL against S. aureus
Cytotoxicity (MCF7 cells)IC50 = 25 µM; apoptosis induction
Cell Cycle ArrestG1 phase arrest observed

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